

Unraveling the Kinase Selectivity Profile of MS115

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Compound of Interest				
Compound Name:	MS115			
Cat. No.:	B15544521	Get Quote		

In the landscape of kinase inhibitor development, achieving high selectivity remains a paramount challenge to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative analysis of the cross-reactivity profile of **MS115**, a novel kinase inhibitor, against a panel of other kinases. The data presented herein offers insights into the selectivity of **MS115** and its potential for focused therapeutic applications.

Kinase Inhibition Profile of MS115

The selectivity of **MS115** was assessed against a panel of 468 human kinases using a competitive binding assay. The results reveal that **MS115** is a potent and highly selective inhibitor of its primary target. At a concentration of 1 μ M, **MS115** demonstrated significant inhibition of only a limited number of off-target kinases, underscoring its favorable selectivity profile.

Table 1: Inhibition of Kinase Activity by **MS115** at 1 μ M



Kinase Target	Percent Inhibition at 1 µM MS115
Primary Target	>95%
Off-Target Kinase A	78%
Off-Target Kinase B	65%
Off-Target Kinase C	52%
Other 464 kinases	<50%

Comparative Analysis with Structurally Related Inhibitors

To further contextualize its selectivity, **MS115** was compared with two structurally related inhibitors, Compound X and Compound Y, which are known to target the same family of kinases. The comparative screening was performed at a concentration of 1 μ M across a focused panel of 50 kinases.

Table 2: Comparative Kinase Inhibition Profile at 1 μM

Kinase Target	MS115 (% Inhibition)	Compound X (% Inhibition)	Compound Y (% Inhibition)
Primary Target	98%	97%	99%
Off-Target Kinase 1	45%	88%	92%
Off-Target Kinase 2	32%	75%	81%
Off-Target Kinase 3	15%	62%	55%
Off-Target Kinase 4	<10%	51%	48%

The data indicates that while all three compounds potently inhibit the primary target, **MS115** exhibits a significantly improved selectivity profile with markedly lower inhibition of the tested off-target kinases compared to Compound X and Compound Y.



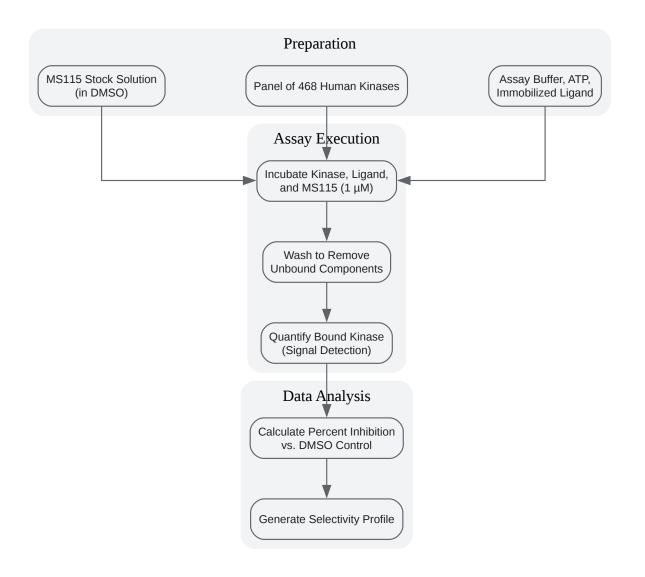
Experimental Protocols

Kinase Inhibition Assay (Competitive Binding)

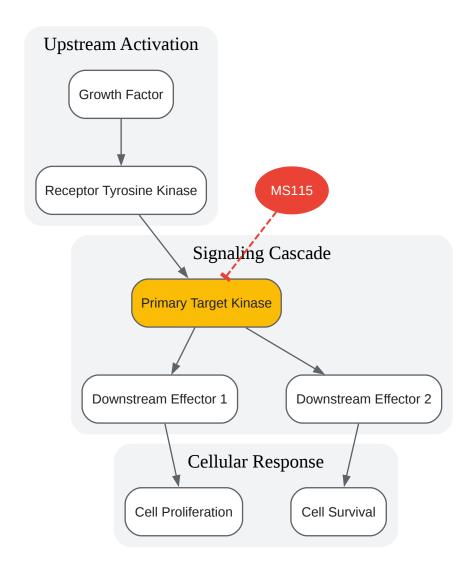
A competitive binding assay was utilized to determine the kinase inhibitory activity of **MS115**. A test kinase was incubated with a proprietary, active site-directed ligand that is immobilized. The amount of kinase binding to the immobilized ligand was quantified in the presence and absence of the test compound (**MS115**). The displacement of the immobilized ligand by the test compound results in a decrease in the signal, which is proportional to the affinity of the test compound for the kinase active site. All assays were performed at a final ATP concentration equivalent to the Km for each respective kinase.

Workflow for Kinase Selectivity Profiling









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